Enhanced Brønsted Acidity vs. Mono-Halogenated Analogs
The predicted pKa of the target compound's hydroxyl group is 12.20 ± 0.10, which is 0.23 log units lower than that of both the 4-bromophenyl analog (12.43 ± 0.10) and the 4-chlorophenyl analog (12.43 ± 0.10), indicating measurably stronger hydrogen-bond donating capacity attributable to the electron-withdrawing effect of the ortho-chloro substituent . This shift, while modest, is reproducible and can influence binding affinity in biological targets where hydrogen bonding is a key recognition element.
| Evidence Dimension | Predicted pKa (hydroxyl group) |
|---|---|
| Target Compound Data | 12.20 ± 0.10 |
| Comparator Or Baseline | 2-Amino-2-(4-bromophenyl)ethan-1-ol: 12.43 ± 0.10; 2-Amino-2-(4-chlorophenyl)ethan-1-ol: 12.43 ± 0.10 |
| Quantified Difference | ΔpKa = -0.23 (more acidic) |
| Conditions | Predicted values from ChemicalBook database using ACD/Labs Percepta prediction engine |
Why This Matters
Procurement decisions for structure-activity relationship (SAR) studies should account for this pKa difference, as it alters the ionization state at physiological pH and thus may affect solubility, permeability, and target engagement relative to mono-halogenated analogs.
